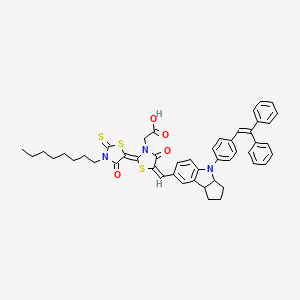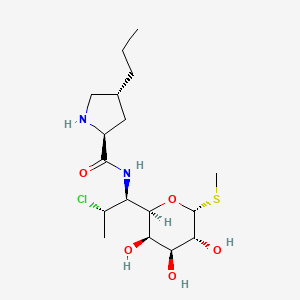
去甲克林霉素
描述
N-Demethylclindamycin, a derivative of clindamycin, is an intriguing compound produced through microbial transformation, particularly by species of Streptomyces. This compound emerges from the N-demethylation of clindamycin, a process observed in the presence of certain microbial fermentations, leading to its formation along with other derivatives like clindamycin sulfoxide under specific conditions (Argoudelis et al., 1969).
Synthesis Analysis
The synthesis of N-Demethylclindamycin involves microbial transformation where Streptomyces species play a crucial role. Streptomyces punipalus, for instance, is known to convert clindamycin into 1'-demethylclindamycin through N-demethylation processes. This transformation signifies the microbial capability to alter antibiotic structures, potentially affecting their chemical and biological properties (Argoudelis et al., 1969).
Molecular Structure Analysis
While specific studies directly detailing the molecular structure analysis of N-Demethylclindamycin were not identified, the process of demethylation likely results in minor yet significant changes to the molecular structure of clindamycin. These modifications could influence the compound's interaction with biological targets, its stability, and overall pharmacokinetics.
Chemical Reactions and Properties
The transformation of clindamycin to N-Demethylclindamycin by Streptomyces species suggests an enzymatic N-demethylation reaction. This chemical reaction showcases the biochemical capabilities of microorganisms to modify antibiotic molecules, which may alter the compound's chemical properties, such as solubility and reactivity (Argoudelis et al., 1969).
Physical Properties Analysis
The physical properties of N-Demethylclindamycin, such as solubility, melting point, and stability, are crucial for its formulation and application. However, detailed insights into these properties require further investigation, focusing on how demethylation impacts these physical characteristics.
Chemical Properties Analysis
The chemical properties of N-Demethylclindamycin, including its reactivity, chemical stability, and interaction with other molecules, are influenced by the removal of a methyl group from clindamycin. This modification could potentially affect its binding affinity towards biological targets, its resistance to enzymatic degradation, and its overall efficacy as a compound of interest in various studies (Argoudelis et al., 1969).
科学研究应用
代谢物研究中的生物自显影分析:去甲克林霉素已被证明对克林霉素在体内的生物活性有显着贡献。生物自显影薄层色谱 (TLC) 用于代谢物分布研究,突出了其在理解去甲克林霉素等克林霉素代谢物的分布和活性方面的作用 (Brodasky, Lewis, & Eble, 1976)。
动物模型中的抗菌活性:在涉及 Sprague-Dawley 大鼠的实验中,发现克林霉素的去甲代谢物在体内停留时间更长,并显着促进了克林霉素的抗菌活性 (Brodasky, Lewis, & Eble, 1977)。
艾滋病患者的脑脊液渗透:对艾滋病患者的一项研究表明,在服用克林霉素后,去甲克林霉素在血浆和脑脊液 (CSF) 中均未检测到,这为了解其药代动力学和治疗脑弓形虫病的治疗潜力提供了见解 (Gatti et al., 1998)。
抗生素的微生物转化:在使用链霉菌属的微生物发酵研究中,去甲克林霉素通过 N-去甲基化产生,表明其与了解克林霉素的微生物转化相关 (Argoudelis, Goats, Mason, & Sebek, 1969)。
用于测量的放射免疫测定法:一种用于测量血清提取物中克林霉素的放射免疫测定法对去甲克林霉素的反应很小,表明其在该类测定中的干扰有限 (Gilbertson & Stryd, 1976)。
骨和关节感染中的药代动力学变异性:研究了利福平对克林霉素浓度的影响,包括其代谢物,如去甲克林霉素,在骨和关节感染患者中。这项研究突出了理解药物相互作用和代谢对于有效临床应用的重要性 (Curis et al., 2015)。
作用机制
Target of Action
N-Demethylclindamycin, a derivative of clindamycin, specifically targets the 50S subunit of the bacterial ribosome . The 50S subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial agents.
Mode of Action
N-Demethylclindamycin operates by binding to the 50S ribosomal subunit, which obstructs the formation of peptide bonds between amino acids . This interaction hinders bacterial protein production, leading to the inhibition of bacterial growth and division .
Biochemical Pathways
The transformation of clindamycin into N-Demethylclindamycin involves an N-demethylation process . This chemical modification alters its interaction with the bacterial ribosome, enhancing its antimicrobial activity
Pharmacokinetics
N-Demethylclindamycin exhibits different pharmacokinetic properties compared to its parent compound, clindamycin. It persists in the body longer than clindamycin, contributing significantly to its in vivo activity . .
Result of Action
The primary result of N-Demethylclindamycin’s action is the inhibition of bacterial protein synthesis, leading to the suppression of bacterial growth and division . It has been noted that N-Demethylclindamycin has a higher antimicrobial activity than clindamycin , making it a potent antibacterial agent.
Action Environment
The action, efficacy, and stability of N-Demethylclindamycin can be influenced by various environmental factors. For instance, the presence of other metabolites in the body can impact its antimicrobial activity . Additionally, factors such as pH, temperature, and the presence of other drugs can potentially affect its stability and efficacy. More research is needed to fully understand the influence of environmental factors on N-Demethylclindamycin’s action.
未来方向
生化分析
Biochemical Properties
N-Demethylclindamycin interacts with the bacterial ribosome, specifically targeting the 50S subunit . This interaction is crucial for its role in inhibiting protein synthesis in bacteria .
Cellular Effects
N-Demethylclindamycin exerts its effects on various types of cells, particularly bacterial cells. By binding to the 50S subunit of the bacterial ribosome, it interferes with the protein synthesis machinery of bacteria, effectively halting their ability to produce essential proteins .
Molecular Mechanism
The mechanism of action of N-Demethylclindamycin involves binding to the 50S subunit of the bacterial ribosome . This binding interaction interferes with the protein synthesis machinery of bacteria, effectively halting their ability to produce essential proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, N-Demethylclindamycin has been shown to persist in the body longer than clindamycin, further adding to its contribution to in vivo activity
Dosage Effects in Animal Models
While specific studies on the dosage effects of N-Demethylclindamycin in animal models are limited, research on clindamycin, from which N-Demethylclindamycin is derived, suggests that it is well-tolerated in animals
Metabolic Pathways
N-Demethylclindamycin is formed through the N-demethylation of clindamycin . In rats, sulfoxidation and N-demethylation were found to be the predominant metabolic routes .
Transport and Distribution
N-Demethylclindamycin is distributed within cells and tissues through various mechanisms. In a study involving AIDS patients, N-Demethylclindamycin was found to penetrate into the cerebrospinal fluid following intravenous infusion .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the area of the bacterial ribosome in bacterial cells
属性
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBHHHCDEYATPY-MHXMMLMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22431-45-4 | |
| Record name | N-Demethylclindamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022431454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DEMETHYLCLINDAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C0YZC7W4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the relationship between clindamycin and N-Demethylclindamycin?
A: N-Demethylclindamycin is a major metabolite of the antibiotic clindamycin. This means that after clindamycin is administered, the body breaks it down, and N-Demethylclindamycin is one of the resulting compounds. [, ]
Q2: Can N-Demethylclindamycin inhibit DNA synthesis like clindamycin?
A: Yes, research demonstrates that N-Demethylclindamycin can inhibit DNA synthesis in rabbit colonic mucosa, similar to clindamycin. [] This inhibition was observed at concentrations as low as 10 micrograms/ml and was found to be reversible. This finding further supports the idea that N-Demethylclindamycin could play a role in the overall antimicrobial effect.
Q3: Are there any structural studies on N-Demethylclindamycin?
A: Yes, researchers have used 1H and 13C NMR spectroscopy to study the conformation of N-Demethylclindamycin and its cyclic derivatives. [] This type of analysis helps scientists understand the three-dimensional shape of the molecule, which can be crucial for understanding its interactions with biological targets.
Q4: What are the primary metabolic pathways of clindamycin that lead to the formation of N-Demethylclindamycin?
A: Research indicates that N-Demethylclindamycin is formed from clindamycin through a process called N-demethylation. [] This metabolic pathway involves the removal of a methyl group (-CH3) from the clindamycin molecule. The specific enzymes responsible for this reaction in different species may vary and warrant further investigation.
Q5: Are there specific analytical techniques used to detect and measure N-Demethylclindamycin?
A: Yes, various analytical methods have been developed. One example is radioimmunoassay, which offers improved accuracy compared to traditional microbiological assays due to its minimal response to N-Demethylclindamycin. [] Liquid chromatography-mass spectrometry (LC-MS) has also been employed to measure clindamycin and its metabolites, including N-Demethylclindamycin, in biological samples. [] These techniques are crucial for understanding the pharmacokinetics of both clindamycin and its metabolites.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



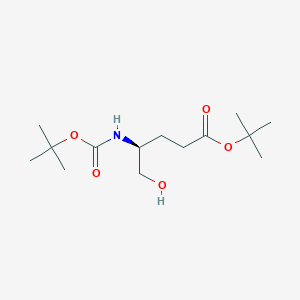


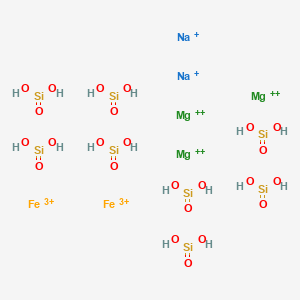
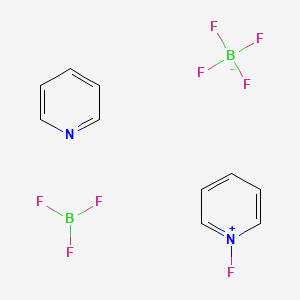
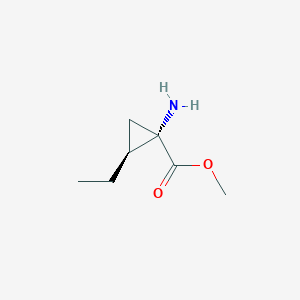
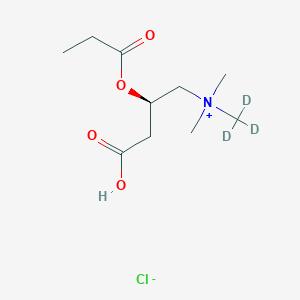
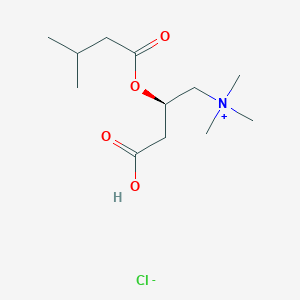

![3-PHENOXAZONE 7-[beta-D-GLUCURONIDE] SODIUM SALT](/img/structure/B1147547.png)
